molecular formula C15H20N4O2S2 B2658851 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine CAS No. 941244-34-4

1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine

Cat. No. B2658851
CAS RN: 941244-34-4
M. Wt: 352.47
InChI Key: SMTUNVAKPQEBNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a methylthio group, a phenyl ring, a sulfonyl group, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms, is a common structure in many pharmaceuticals . The methylthio group (-SCH3) is a sulfur-containing substituent, and the phenyl ring is a common aromatic ring in organic chemistry. The sulfonyl group (-SO2-) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and connected to an R group. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-).


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions. For example, the 1,2,4-triazole ring can undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl group and the nitrogen in the triazole ring and piperidine ring would likely make it polar, affecting its solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

The synthesis and antibacterial activity of a series of compounds, including piperazine derivatives, have been studied. These compounds have shown activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Enzyme Inhibition

A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, involving human liver microsomes and recombinant enzymes, indicated the involvement of various cytochrome P450 enzymes in the metabolism of this compound, demonstrating the compound's potential in influencing drug metabolism and disposition (Hvenegaard et al., 2012).

Chelation Therapy Applications

Sulfomethylation of piperazine and various polyazamacrocycles has been explored as a new route to mixed-side-chain macrocyclic chelates, potentially useful in chelation therapy or as contrast agents in medical imaging (van Westrenen & Sherry, 1992).

Antimicrobial Activity

Research has demonstrated the synthesis and surface activity of 1,2,4-triazole derivatives, including those with sulfonamide groups, showing antimicrobial activity which could be leveraged in the development of new antimicrobial agents (El-Sayed, 2006).

Anticancer Activity

A study on sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties found low nanomolar activity against human carbonic anhydrases, including tumor-associated isoforms hCA IX and XII, indicating potential anticancer applications (Alafeefy et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with biological macromolecules, usually proteins, to alter their function .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups commonly found in pharmaceuticals, it could be of interest in drug discovery and development .

properties

IUPAC Name

1-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-18-14(16-17-15(18)22-2)12-7-6-8-13(11-12)23(20,21)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTUNVAKPQEBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine

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